molecular formula C13H20N2O4 B2963232 Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1312815-06-7

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate

Numéro de catalogue: B2963232
Numéro CAS: 1312815-06-7
Poids moléculaire: 268.313
Clé InChI: VVCRPJXQMHUCTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H20N2O4 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 268.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Applications De Recherche Scientifique

Supramolecular Arrangements

Research has explored the preparation of various cyclohexane-5-spirohydantoin derivatives, including compounds related to tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate. These studies highlight the relationship between molecular structure and crystal structure, demonstrating the significant role of substituents on the cyclohexane ring in forming supramolecular arrangements. Crystallographic analysis reveals the absence of solvent molecules in the crystals and distinguishes two types of structures based on the interactions between hydantoin rings, forming either dimers or ribbons. This work underscores the importance of structural variations in directing supramolecular assembly processes (Graus et al., 2010).

Constrained Peptidomimetics Synthesis

Another area of application is the synthesis of spirolactams as conformationally restricted pseudopeptides. These compounds, including this compound derivatives, are synthesized for use in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. Conformational analysis of these compounds through NMR experiments and molecular modeling calculations has shown that they can mimic gamma-turn/distorted type II beta-turn structures, making them valuable for the development of peptide-based therapeutics (Fernandez et al., 2002).

Crystallographic Analysis and Stereochemistry

Further research into the relative configuration of diazaspirodecanes, including tert-butyl substituted derivatives, has been conducted through comprehensive spectroscopic characterization using NMR. These studies provide insights into the stereochemistry of spirocyclic compounds, highlighting the importance of substituents and their configurations in determining molecular properties. Such investigations are crucial for understanding the structural basis of molecular interactions and reactivity, paving the way for the design of novel compounds with desired biological or chemical properties (Guerrero-Alvarez et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name

tert-butyl 6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)6-9(13)16/h4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCRPJXQMHUCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of D5 (1.90 mmol, 0.62 g) in 40 mL acetonitrile/water (1/1) was refluxed for 5 hours. The reaction mixture was evaporated in vacuo. The crude product was purified by flash silicagel chromatography (DCM/MeOH=95/5) yielding 0.34 g of a yellow oil (66%). 1H-NMR (400 MHz, CDCl3, 300K): δ=1.46 (9H, s), 1.88 (1H, m), 2.26 (1H, m), 3.50 (8H, m), 6.70 (1H, br d, 34.8 Hz); MS (ES) C13H20N2O4 requires: 268. found: 269.4 [M+H]+.
Name
D5
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
66%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.